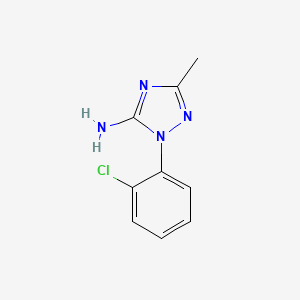

1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

Description

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 1 and a methyl group at position 2. Its molecular formula is C₉H₉ClN₄, with a molecular weight of 208.65 g/mol (). The compound is synthesized through regioselective reactions involving aromatic sulfonyl chlorides or isothiouronium derivatives, yielding products with high regioselectivity (76–84%) ().

Properties

Molecular Formula |

C9H9ClN4 |

|---|---|

Molecular Weight |

208.65 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H9ClN4/c1-6-12-9(11)14(13-6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H2,11,12,13) |

InChI Key |

IVVNENGNGRWNSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)N)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzonitrile and methylhydrazine as the primary starting materials.

Cyclization: The reaction between 2-chlorobenzonitrile and methylhydrazine leads to the formation of an intermediate, which undergoes cyclization to form the triazole ring.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new antibiotics.

Medicine: Research indicates its potential use in developing drugs for treating various diseases, including cancer and neurological disorders.

Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, disrupting their cellular processes and leading to antifungal activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1,2,4-triazol-5-amines, where substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Substituent Effects:

- Halogen Position: The 2-chlorophenyl group in the target compound enhances electron withdrawal compared to 4-chlorophenyl analogs (e.g., ), affecting reactivity and binding interactions.

- Amino vs. Methyl Groups: Substitution with NH₂ () increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in the target compound.

Crystallographic and Physical Properties

- The co-crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine () reveals planar triazole rings (dihedral angle: 2.3° with phenyl), suggesting similar planarity for the target compound.

- Halogen substituents (Cl, F) influence crystal packing via halogen bonding, as seen in 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine ().

Biological Activity

1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 239.67 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from chemical databases.

Synthesis

The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate chlorinated phenyl derivatives with triazole precursors. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine demonstrate activity against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is primarily through the inhibition of ergosterol biosynthesis in fungi and disrupting bacterial cell wall synthesis.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine | Staphylococcus aureus | 32 µg/mL |

| 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine | Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicate a potential role in managing inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 50 |

Antiproliferative Effects

In cancer research, derivatives of triazole compounds have shown promise in inhibiting tumor cell proliferation. The antiproliferative activity of 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine was evaluated against various cancer cell lines, demonstrating a dose-dependent response.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives including 1-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine against clinical isolates of bacteria. The findings indicated that this compound exhibited comparable efficacy to standard antibiotics like ampicillin and ciprofloxacin.

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanism of action through cytokine profiling in stimulated PBMCs. The results showed that treatment with the compound resulted in a marked decrease in TNF-α levels without significant toxicity to the cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.